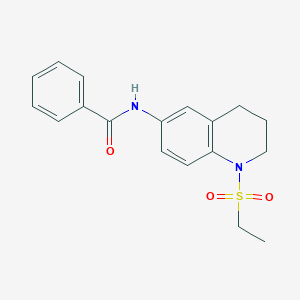

N-(1-(éthylsulfonyl)-1,2,3,4-tétrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a class of compounds in the pharmaceutical industry . They are organic compounds and are the simplest amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For benzamides, the molecular formula is typically C7H7NO .Chemical Reactions Analysis

The chemical reactions of benzamides can vary widely depending on the specific compound and conditions. Some benzamides can undergo reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific compound. For example, N-Ethylbenzamide has a boiling point of 314.97°C and a melting point of 92.23°C .Applications De Recherche Scientifique

Activité Antioxydante

Les benzamides, y compris le composé en question, ont été étudiés pour leurs propriétés antioxydantes. Les chercheurs ont évalué leur capacité à piéger les radicaux libres et à chélater les ions métalliques. Certains dérivés de benzamides synthétisés présentent une activité antioxydante efficace, ce qui est crucial pour lutter contre le stress oxydatif et prévenir les dommages cellulaires .

Propriétés Antibactériennes

Des études in vitro ont exploré le potentiel antibactérien des composés benzamides. Les chercheurs ont testé le N-(1-(éthylsulfonyl)-1,2,3,4-tétrahydroquinolin-6-yl)benzamide synthétisé contre des bactéries à la fois gram-positives et gram-négatives. Comprendre son efficacité antibactérienne peut contribuer au développement de nouveaux agents antimicrobiens .

Découverte de Médicaments

Les benzamides, en raison de leurs structures chimiques diverses, ont été étudiés pour le développement potentiel de médicaments. Ils montrent des promesses dans divers domaines thérapeutiques, notamment le traitement du cancer, les agents anti-inflammatoires et les analgésiques. Les chercheurs continuent d'explorer leurs propriétés pharmacologiques .

Applications Industrielles

Au-delà de la médecine, les benzamides trouvent des applications dans des secteurs industriels tels que les plastiques, le caoutchouc, le papier et l'agriculture. Leur polyvalence structurelle les rend précieux dans divers procédés et matériaux .

Activité Antiplaquettaire

Certains dérivés de benzamides présentent une activité antiplaquettaire, ce qui est pertinent pour la santé cardiovasculaire. Comprendre leurs effets sur l'agrégation plaquettaire peut éclairer le développement de médicaments pour des conditions comme la thrombose .

Analogues de Sorafénib

Sorafénib, un médicament anticancéreux bien connu, contient une fraction benzamide. Les chercheurs ont exploré des analogues de sorafénib, y compris ceux avec des structures benzamides modifiées. Ces analogues peuvent offrir une efficacité améliorée ou des effets secondaires réduits .

Mécanisme D'action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including tyrosine kinases and phosphodiesterases, by binding to their active sites. This inhibition leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

Biochemical and Physiological Effects:

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to possess antioxidant properties, which may contribute to its potential therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been found to exhibit potent inhibitory activity against several enzymes, making it a potential candidate for drug development. However, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Orientations Futures

There are several future directions for research on N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as an antimicrobial agent. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential side effects and toxicity. Overall, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has significant potential for drug discovery and development, and further research is needed to fully understand its potential applications.

Méthodes De Synthèse

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride and then with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-24(22,23)20-12-6-9-15-13-16(10-11-17(15)20)19-18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMWCLZNZSISIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile](/img/structure/B2395672.png)

![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)

![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)

![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)

![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)

![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2395685.png)

![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)

![Naphthalen-1-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2395689.png)

![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)